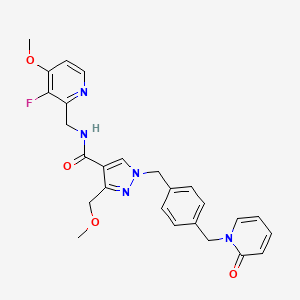

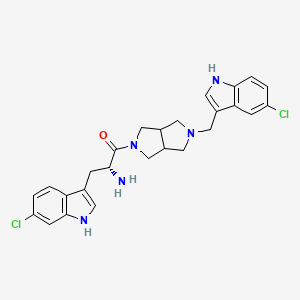

![molecular formula C3H21NNa2O14P2+2 B15073968 Disodium heptahydrate 3-amino-1-hydroxy-1-[(oxidophosphonoyl)oxy]propyl phosphonate](/img/structure/B15073968.png)

Disodium heptahydrate 3-amino-1-hydroxy-1-[(oxidophosphonoyl)oxy]propyl phosphonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pamidronate disodium is a bisphosphonate compound used primarily as a bone resorption inhibitor. It is chemically designated as disodium dihydrogen (3-amino-1-hydroxypropylidene) diphosphonate. This compound is widely used in the treatment of conditions such as hypercalcemia of malignancy, Paget’s disease, and osteolytic bone metastases associated with breast cancer and multiple myeloma .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Pamidronate disodium is synthesized from β-alanine and phosphorus reagents. The synthesis involves reacting β-alanine with phosphorus trichloride and phosphorous acid in a solvent such as chlorobenzene at elevated temperatures (around 132°C) for several hours. The reaction mixture is then hydrolyzed, and the pamidronic acid is crystallized from the aqueous phase .

Industrial Production Methods

In industrial settings, the preparation of pamidronate disodium involves dissolving glycine and sucrose in water, followed by the addition of pamidronate disodium. The pH of the solution is adjusted using a phosphoric acid-phosphoric acid citric acid buffer solution. The solution is then filtered, sterilized, and filled into vials for injection .

Analyse Des Réactions Chimiques

Types of Reactions

Pamidronate disodium undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are less common for pamidronate disodium due to its stable bisphosphonate structure.

Substitution: Pamidronate disodium can undergo substitution reactions, particularly involving its amino and hydroxyl groups.

Common Reagents and Conditions

Phosphorus Trichloride and Phosphorous Acid: Used in the synthesis of pamidronate disodium.

Hydrochloric Acid and Acetic Acid: Used for solubility adjustments during synthesis.

Major Products

The primary product of these reactions is pamidronate disodium itself, which is used in various medical formulations.

Applications De Recherche Scientifique

Pamidronate disodium has a wide range of scientific research applications:

Chemistry: Used as a model compound in the study of bisphosphonates and their interactions with calcium phosphate.

Biology: Investigated for its effects on osteoclast activity and bone resorption.

Industry: Utilized in the development of biodegradable polymer composites for bone substitution.

Mécanisme D'action

Pamidronate disodium works by inhibiting bone resorption. It binds to hydroxyapatite crystals in bone, preventing their dissolution. This compound is taken up by osteoclasts, where it disrupts their activity, leading to decreased bone resorption and increased bone density .

Comparaison Avec Des Composés Similaires

Similar Compounds

Alendronate: Another bisphosphonate used for similar indications.

Zoledronic Acid: A more potent bisphosphonate with a longer duration of action.

Etidronate: An older bisphosphonate with different pharmacokinetic properties

Uniqueness

Pamidronate disodium is unique due to its specific binding affinity to bone minerals and its ability to inhibit osteoclast-mediated bone resorption without significantly affecting bone formation .

Propriétés

Formule moléculaire |

C3H21NNa2O14P2+2 |

|---|---|

Poids moléculaire |

403.12 g/mol |

Nom IUPAC |

disodium;(3-amino-1-hydroxy-1-phosphooxypropoxy)-oxido-oxophosphanium;heptahydrate |

InChI |

InChI=1S/C3H7NO7P2.2Na.7H2O/c4-2-1-3(5,10-12(6)7)11-13(8)9;;;;;;;;;/h5H,1-2,4H2;;;7*1H2/q;2*+1;;;;;;; |

Clé InChI |

CXEXHBBRFZTIEK-UHFFFAOYSA-N |

SMILES canonique |

C(CN)C(O)(O[P+](=O)[O-])O[P+](=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[2-[2-(2-hexyldecanoyloxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethyl 2-hexyldecanoate](/img/structure/B15073886.png)

![(3S)-1-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride](/img/structure/B15073903.png)

![N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B15073904.png)

![1-[7-[[2-[4-(4-ethylpiperazin-1-yl)anilino]pyridin-4-yl]amino]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B15073916.png)

![[(1S)-6-(3-fluorophenyl)sulfonyl-1,2,3,4-tetrahydronaphthalen-1-yl]methylurea](/img/structure/B15073925.png)

![1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b]benzofuran-2-carboxamide](/img/structure/B15073933.png)

![1,5-dimethyl-~{N}-[(1~{R})-2-(methylamino)-1-(oxan-4-yl)-2-oxidanylidene-ethyl]-6-oxidanylidene-~{N}-[(2~{S})-2-phenyl-2-pyridin-2-yl-ethyl]pyridine-3-carboxamide](/img/structure/B15073949.png)

![7-Oxo-5-phenyl-6-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15073960.png)